molecular formula C21H16ClNO6S B4360781 N-{3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}-1,3-benzodioxole-5-carboxamide

N-{3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}-1,3-benzodioxole-5-carboxamide

Cat. No.: B4360781
M. Wt: 445.9 g/mol
InChI Key: UMHZSUIUWHLLTF-UHFFFAOYSA-N
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Description

N-{3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}-1,3-benzodioxole-5-carboxamide is a complex organic compound that features a combination of sulfonyl, methoxy, and benzodioxole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}-1,3-benzodioxole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the sulfonyl chloride intermediate: This step involves the reaction of 4-chlorobenzenesulfonyl chloride with a suitable base to form the sulfonyl chloride intermediate.

    Coupling with methoxyphenyl derivative: The sulfonyl chloride intermediate is then reacted with a methoxyphenyl derivative under basic conditions to form the sulfonyl-methoxyphenyl compound.

    Formation of the benzodioxole ring: The final step involves the cyclization of the sulfonyl-methoxyphenyl compound with a suitable reagent to form the benzodioxole ring, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}-1,3-benzodioxole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

N-{3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}-1,3-benzodioxole-5-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-{3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The methoxy and benzodioxole groups can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    4-chlorobenzenesulfonyl chloride: A precursor used in the synthesis of the target compound.

    Methoxyphenyl derivatives: Compounds with similar methoxy groups that can undergo similar reactions.

    Benzodioxole derivatives: Compounds with the benzodioxole ring that share similar chemical properties.

Uniqueness

N-{3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}-1,3-benzodioxole-5-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[3-(4-chlorophenyl)sulfonyl-5-methoxyphenyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClNO6S/c1-27-16-9-15(23-21(24)13-2-7-19-20(8-13)29-12-28-19)10-18(11-16)30(25,26)17-5-3-14(22)4-6-17/h2-11H,12H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMHZSUIUWHLLTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)C2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}-1,3-benzodioxole-5-carboxamide
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N-{3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}-1,3-benzodioxole-5-carboxamide
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N-{3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}-1,3-benzodioxole-5-carboxamide
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N-{3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}-1,3-benzodioxole-5-carboxamide
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N-{3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}-1,3-benzodioxole-5-carboxamide
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N-{3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}-1,3-benzodioxole-5-carboxamide

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